3,7-Dihydroxyflavone hydrate

Cytotoxicity screening Caco-2 intestinal model Structure-activity relationship

3,7-Dihydroxyflavone hydrate (CAS 206360-23-8; also referred to as resogalangin) is a dihydroxyflavonoid with hydroxyl substituents at the C3 and C7 positions of the flavone backbone, supplied as the monohydrate form (C₁₅H₁₂O₅, MW 272.25 g/mol). It belongs to the flavonol subclass and serves as a key intermediate in the logical structural series spanning chromone through quercetin, where each successive member gains one additional hydroxyl group.

Molecular Formula C15H12O5
Molecular Weight 272.25 g/mol
CAS No. 206360-23-8
Cat. No. B1624135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dihydroxyflavone hydrate
CAS206360-23-8
Molecular FormulaC15H12O5
Molecular Weight272.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O.O
InChIInChI=1S/C15H10O4.H2O/c16-10-6-7-11-12(8-10)19-15(14(18)13(11)17)9-4-2-1-3-5-9;/h1-8,16,18H;1H2
InChIKeyNGCSXFJWJWEQFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,7-Dihydroxyflavone Hydrate (CAS 206360-23-8): Procurement-Relevant Structural and Pharmacological Profile


3,7-Dihydroxyflavone hydrate (CAS 206360-23-8; also referred to as resogalangin) is a dihydroxyflavonoid with hydroxyl substituents at the C3 and C7 positions of the flavone backbone, supplied as the monohydrate form (C₁₅H₁₂O₅, MW 272.25 g/mol) [1]. It belongs to the flavonol subclass and serves as a key intermediate in the logical structural series spanning chromone through quercetin, where each successive member gains one additional hydroxyl group [2]. The hydrate form (assay ≥97%, mp 258–260 °C) offers defined stoichiometry and improved handling characteristics relative to the anhydrous form, which is critical for reproducible quantitative pharmacology . The compound has been characterized as a multi-target modulator: it inhibits human CYP1A1 and CYP1A2, fatty acid amide hydrolase (FAAH), the progesterone-metabolizing enzyme AKR1C1, and fungal 17β-hydroxysteroid dehydrogenase, while also functioning as a fluorescent binding substrate for human serum albumin (HSA) [3].

Why Generic Flavonoid Interchange Is Scientifically Unsound: The Case of 3,7-Dihydroxyflavone Hydrate


Dihydroxyflavones are not a functionally interchangeable compound class. A systematic evaluation of seven dihydroxyflavone isomers (3,7-; 5,7-; 6,7-; 7,8-; 2',7-; 3',7-; and 4',7-dihydroxyflavone) demonstrated that intestinal glucuronidation intrinsic clearance varies by at least 7-fold depending solely on hydroxyl position, with 3',7-dihydroxyflavone showing the greatest clearance and 3,7-dihydroxyflavone exhibiting a unique species-difference pattern where human and rat microsomal activities are equivalent—unlike all other isomers tested [1]. Furthermore, in a head-to-head CYP inhibition study, the selectivity profiles of 3,7-dihydroxyflavone, 7-hydroxyflavone (6-fold CYP1A1-selective), and galangin (5-fold CYP1A2-selective) diverged markedly despite all being sub-micromolar inhibitors [2]. Even within the same logical hydroxylation series, Caco-2 cytotoxicity varied from IC₅₀ = 28 μM (3-hydroxyflavone) to 197 μM (quercetin), with 3,7-dihydroxyflavone occupying a distinct intermediate position (42 μM) that cannot be extrapolated from structural neighbors [3]. Substituting a different dihydroxyflavone or trihydroxyflavone without accounting for these position-specific pharmacokinetic and pharmacodynamic differences risks invalidating experimental outcomes.

3,7-Dihydroxyflavone Hydrate: Quantitative Head-to-Head and Cross-Study Comparative Evidence Against Closest Analogs


Caco-2 Cytotoxicity: 3,7-Dihydroxyflavone Occupies a Distinct Intermediate Potency Niche Within the Flavonol Logical Series

In a systematically designed logical series where each successive ligand differs by one additional hydroxyl group, 3,7-dihydroxyflavone exhibited a Caco-2 cytotoxicity IC₅₀ of 42 ± 3 μM. This places it at a clearly differentiated intermediate position: approximately 1.5-fold less cytotoxic than 3-hydroxyflavone (IC₅₀ = 28 ± 3 μM) but approximately 1.2-fold more cytotoxic than its immediate successor galangin (IC₅₀ = 49 ± 6 μM), and approximately 4-fold more cytotoxic than kaempferol (IC₅₀ = 167 ± 20 μM) [1]. The non-monotonic relationship between hydroxyl count and cytotoxicity rules out simple potency prediction based on structural similarity alone and establishes 3,7-dihydroxyflavone as a preferred scaffold for applications where moderate epithelial cell activity is desired without the higher toxicity of 3-hydroxyflavone or the reduced potency of kaempferol and quercetin (IC₅₀ = 197 ± 20 μM) [1].

Cytotoxicity screening Caco-2 intestinal model Structure-activity relationship Flavonoid lead optimization

CYP1A1/CYP1A2 Inhibition: Comparable Sub-Micromolar Potency but Divergent Isozyme Selectivity Versus Galangin and 7-Hydroxyflavone

In a direct comparative study of flavone and five hydroxylated derivatives using cDNA-expressed human CYP isoforms, 3,7-dihydroxyflavone inhibited CYP1A1 with IC₅₀ < 0.1 μM and CYP1A2 with IC₅₀ < 0.3 μM, placing it among the four most potent hydroxylated flavone derivatives alongside 3-hydroxy-, 5-hydroxy-, and 7-hydroxyflavone [1]. However, critical selectivity differences emerged within this equipotent cluster: 7-hydroxyflavone displayed competitive inhibition with a Ki of 0.015 μM and 6-fold selectivity for CYP1A1 over CYP1A2, while galangin (3,5,7-trihydroxyflavone) showed mixed-type inhibition of CYP1A2 with a Ki of 0.008 μM and 5-fold selectivity for CYP1A2 over CYP1A1 [1]. 3,7-Dihydroxyflavone, bearing hydroxyls at both the C3 and C7 positions, does not exhibit the pronounced isozyme selectivity of either 7-hydroxyflavone or galangin, making it functionally distinct for experimental designs where balanced dual CYP1A1/1A2 inhibition is required rather than isoform-selective blockade [1].

Cytochrome P450 inhibition CYP1A1 CYP1A2 Drug metabolism Cancer chemoprevention

FAAH Inhibition: 3,7-Dihydroxyflavone (IC₅₀ 2.2 μM) Demonstrates Intermediate Potency Between 7-Hydroxyflavone and Kaempferol

Among 20 flavonoids screened for fatty acid amide hydrolase (FAAH) inhibition, 3,7-dihydroxyflavone was identified as one of the two most active compounds with restricted natural distribution, exhibiting an IC₅₀ of 2.2 μM [1]. It was approximately 2.2- to 4.4-fold less potent than 7-hydroxyflavone (IC₅₀ = 0.5–1 μM, depending on solvent), but approximately 2.3-fold more potent than the commonly occurring flavonol kaempferol, which inhibited FAAH competitively with a Ki of 5 μM [1]. Critically, 3,7-dihydroxyflavone reduced FAAH-dependent anandamide uptake and metabolism in intact RBL-2H3 basophilic leukemia cells, confirming that the cell-free enzyme inhibition translates to a cellular functional effect [1]. The addition of a 3-OH group to 7-hydroxyflavone (yielding 3,7-dihydroxyflavone) reduced FAAH inhibitory potency compared to the mono-hydroxylated parent, demonstrating that incremental hydroxylation does not universally enhance activity at this target [1].

Fatty acid amide hydrolase Endocannabinoid system Flavonoid pharmacology Inflammation

Intestinal Glucuronidation: Unique Species-Independent Metabolic Stability Distinguishes 3,7-Dihydroxyflavone from All Other Dihydroxyflavone Isomers

In a comparative evaluation of seven dihydroxyflavone isomers (3,7-; 5,7-; 6,7-; 7,8-; 2',7-; 3',7-; and 4',7-dihydroxyflavone) and the mono-hydroxyflavone 7-hydroxyflavone, 3,7-dihydroxyflavone was the sole compound for which human jejunum microsomal glucuronidation activity did not exceed that of rat intestinal microsomes [1]. For all other hydroxyflavones tested, human microsomes consistently showed higher glucuronidation rates than rat microsomes [1]. In stark contrast, the positional isomer 3',7-dihydroxyflavone exhibited the greatest intrinsic clearance of all compounds, at least 7-fold higher than any other dihydroxyflavone tested [1]. Furthermore, 3,7-dihydroxyflavone and 4',7-dihydroxyflavone were the only dihydroxyflavones that did not demonstrate greater glucuronidation activity than the mono-hydroxylated reference compound 7-hydroxyflavone [1]. This indicates that the addition of a 3-OH group to the C-ring does not enhance intestinal glucuronidation, unlike hydroxyl additions to the A- or B-ring [1].

First-pass metabolism Glucuronidation Intestinal microsomes Flavonoid bioavailability Species translation

Antioxidant Activity: Position-Dependent Ranking Within the Systematic Chromone-to-Quercetin Logical Series

In a systematically designed 'logical series' of seven chromone derivatives—chromone, flavone, 3-hydroxyflavone, 3,7-dihydroxyflavone, galangin, kaempferol, and quercetin—antioxidant activity was measured in two mechanistically distinct assays. In the FRAP (Ferric Reducing Antioxidant Parameter) assay, which measures single electron transfer capacity, a regular monotonic increase in activity was observed across the full series: chromone → flavone → 3-hydroxyflavone → 3,7-dihydroxyflavone → galangin → kaempferol → quercetin [1]. In the DPPH radical scavenging assay, which involves mixed hydrogen atom transfer and electron transfer mechanisms, the regular increase began only from 3,7-dihydroxyflavone onward: 3,7-dihydroxyflavone → galangin → kaempferol → quercetin [1]. This establishes 3,7-dihydroxyflavone as the threshold compound at which DPPH radical scavenging activity becomes measurable and systematically improvable through further hydroxylation, whereas chromone, flavone, and 3-hydroxyflavone did not display a regular DPPH activity trend [1]. Quantum-chemical calculations at the B3LYP/6-311++G** level demonstrated that the C3–O3• radical stabilization energy decreases progressively from 3-hydroxyflavone → 3,7-dihydroxyflavone → galangin → kaempferol → quercetin, providing a theoretical basis for the experimental ranking [1].

Antioxidant activity FRAP assay DPPH assay Structure-activity relationship Radical scavenging

3,7-Dihydroxyflavone Hydrate: Evidence-Backed Application Scenarios for Scientific Procurement and Experimental Design


Intestinal Epithelial Cytotoxicity SAR Calibration in Flavonoid Lead Optimization Programs

3,7-Dihydroxyflavone hydrate serves as a precisely characterized intermediate-cytotoxicity reference compound within the chromone-to-quercetin logical series. Its Caco-2 IC₅₀ of 42 ± 3 μM occupies a clearly resolved position between the more cytotoxic 3-hydroxyflavone (28 ± 3 μM) and the less potent galangin (49 ± 6 μM), enabling medicinal chemistry teams to calibrate intestinal epithelial toxicity SAR with single-hydroxyl-group resolution [1]. When procuring compounds for a flavonoid cytotoxicity panel, 3,7-dihydroxyflavone provides the critical C3,C7-dihydroxylated reference point that bridges mono-hydroxyflavones and tri-hydroxyflavones, allowing unambiguous attribution of cytotoxicity changes to specific hydroxyl additions.

CYP1A1/1A2 Dual Inhibition Studies Requiring Balanced Isozyme Activity Without Selectivity-Driven Confounds

For drug metabolism researchers investigating CYP1A-mediated flavonoid-drug interactions, 3,7-dihydroxyflavone offers a balanced dual-inhibitor profile (CYP1A1 IC₅₀ < 0.1 μM; CYP1A2 IC₅₀ < 0.3 μM) that is mechanistically distinct from the 6-fold CYP1A1-selective 7-hydroxyflavone and the 5-fold CYP1A2-selective galangin [2]. Procuring 3,7-dihydroxyflavone instead of these isoform-selective alternatives is essential when the experimental objective is to broadly suppress CYP1A activity without introducing selectivity artifacts that could confound interpretation of downstream biological effects, particularly in cancer chemoprevention models where both CYP1A1 and CYP1A2 contribute to procarcinogen activation [2].

Preclinical Pharmacokinetic Studies Leveraging Unique Species-Independent Intestinal Glucuronidation for Rodent-to-Human Translation

The singular metabolic property of 3,7-dihydroxyflavone—equivalent human and rat intestinal microsomal glucuronidation activity, in contrast to all six other dihydroxyflavone isomers tested—makes it the preferred flavonoid scaffold for preclinical oral bioavailability studies where rodent data must directly inform human pharmacokinetic predictions without species scaling factors [3]. Researchers designing in vivo flavonoid disposition studies should specifically procure the 3,7-dihydroxy isomer rather than the 3',7-dihydroxy isomer (which exhibits ≥7-fold higher intrinsic clearance and pronounced species differences), as the latter's rodent pharmacokinetic data cannot be linearly extrapolated to humans [3].

Endocannabinoid System Modulation: Graded FAAH Inhibition Using a Potency Midpoint Between 7-Hydroxyflavone and Kaempferol

For investigators studying anandamide signaling modulation, 3,7-dihydroxyflavone (FAAH IC₅₀ = 2.2 μM) fills a critical potency gap between the more potent 7-hydroxyflavone (IC₅₀ = 0.5–1 μM) and the weaker kaempferol (Ki = 5 μM) [4]. When experimental designs require a moderate degree of FAAH inhibition—sufficient to elevate anandamide tone without the near-complete enzyme suppression achieved by 7-hydroxyflavone—3,7-dihydroxyflavone is the appropriate procurement choice. Its demonstrated cellular functional activity in intact RBL-2H3 cells further supports its utility in cell-based endocannabinoid studies [4].

Quote Request

Request a Quote for 3,7-Dihydroxyflavone hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.